![molecular formula C25H31FN2O4 B4013874 1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4013874.png)
1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate
Description
1-(2-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound belonging to the class of piperazines, which are known for their diverse range of biological activities and applications in chemical synthesis. Piperazines and their derivatives have been extensively studied for their potential in various fields, including medicinal chemistry due to their structural versatility and pharmacological properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and fluorination processes. For instance, Mishra and Chundawat (2019) synthesized a series of piperazine derivatives through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray diffraction studies, revealing crystalline structures that often exhibit weak intermolecular interactions, such as C-H···O and aromatic π–π stacking interactions, contributing to their three-dimensional architecture. For example, Sanjeevarayappa et al. (2015) detailed the crystal structure of a related compound, highlighting these interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including reductive amination and Mannich reactions, which are crucial for their synthesis and functionalization. For example, Mermer et al. (2019) described the synthesis of fluoroquinolone hybrids via Mannich reaction, demonstrating the versatility of piperazine compounds in chemical synthesis (Mermer et al., 2019).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2.C2H2O4/c24-23-9-5-4-8-21(23)18-25-14-16-26(17-15-25)22-12-10-20(11-13-22)19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,20,22H,10-18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFZRBFEKXSGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.